

Application Notes and Protocols for Acylation Reactions with Azelaoyl Chloride

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Compound of Interest

Compound Name: Azelaoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl chloride, the diacyl chloride derivative of the naturally occurring dicarboxylic acid, azelaic acid, is a versatile bifunctional reagent for a variety of acylation reactions.^[1] Its linear nine-carbon chain provides flexibility and hydrophobicity to target molecules, making it a valuable building block in polymer chemistry, materials science, and the synthesis of bioactive compounds. These application notes provide detailed protocols for common acylation reactions using **Azelaoyl chloride**, including N-acylation for polyamide synthesis, O-acylation for ester formation, and Friedel-Crafts C-acylation, as well as its application as a crosslinking agent in drug delivery systems.

Azelaoyl chloride is a colorless to light yellow liquid and is highly reactive towards nucleophiles.^[1] It is typically synthesized from azelaic acid by reaction with thionyl chloride, often achieving near-quantitative yields.^[2] Due to its reactivity, it must be handled in a moisture-free environment to prevent hydrolysis back to azelaic acid.

Data Presentation

The following table summarizes representative quantitative data for various acylation reactions involving **Azelaoyl chloride** and analogous acyl chlorides.

Acylation Type	Substrate	Product Type	Catalyst /Base	Solvent	Reaction Conditions	Yield (%)	Reference
N-Acylation	Hexamethylene diamine	Polyamide (Nylon 6,9)	NaOH	Water/Hexane	Interfacial Polymerization, Room Temperature	81.43	[3]
N-Acylation	Aniline	N,N'-diphenyldiylbis(nonanamide)	K2CO3, TBAB	DMF	Room Temperature, 15-30 min	High (Qualitative)	[4] (Adapted)
O-Acylation	Glycerol	Glycerol Polyester s	-	Toluene	160 °C, 4h	80 (Conversion)	[5] (Adapted)
O-Acylation	Polyethylene Glycol (PEG)	PEG-Dichloride	Pyridine	-	35-45 °C	High (Qualitative)	(Adapted)
C-Acylation (Friedel-Crafts)	Benzene	1,9-Diphenyl nonane-1,9-dione	AlCl3	Benzene	Reflux, 30 min	High (Qualitative)	[6][7] (Adapted)

Experimental Protocols

Protocol 1: N-Acylation (Polyamide Synthesis - Nylon 6,9) via Interfacial Polymerization

This protocol describes the synthesis of the polyamide Nylon 6,9 from **Azelaoyl chloride** and hexamethylene diamine using an interfacial polymerization technique.[3]

Materials:

- **Azelaoyl chloride**
- Hexamethylene diamine
- Sodium hydroxide (NaOH)
- Hexane
- Distilled water

Equipment:

- Beaker (100 mL)
- Stirring rod
- Forceps
- Vacuum oven

Procedure:

- Prepare an aqueous solution by dissolving 1.5 g of hexamethylene diamine in 25.0 mL of distilled water in a beaker.
- Add three drops of sodium hydroxide solution to the aqueous solution to make it more alkaline.
- In a separate beaker, prepare an organic solution by mixing 1.5 mL of **Azelaoyl chloride** with 25.0 mL of hexane.
- Carefully pour the organic solution containing **Azelaoyl chloride** on top of the aqueous solution of hexamethylene diamine to form two distinct layers.
- A film of Nylon 6,9 will form at the interface of the two layers.

- Using forceps, gently grasp the polymer film from the center and pull it out of the beaker as a continuous rope.
- Wash the collected polymer with a sodium bicarbonate solution and then with water.
- Dry the resulting Nylon 6,9 in a vacuum oven for three days.

Expected Yield: Approximately 81.43%[\[3\]](#)

Protocol 2: O-Acylation (Esterification of a Dihydric Alcohol)

This protocol provides a general procedure for the synthesis of a polyester from **Azelaoyl chloride** and a diol, such as polyethylene glycol (PEG).

Materials:

- **Azelaoyl chloride**
- Polyethylene glycol (e.g., PEG 200)
- Pyridine (or other suitable base)
- Anhydrous dichloromethane (DCM)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve polyethylene glycol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of **Azelaoyl chloride** (1 equivalent) in anhydrous DCM to the stirred alcohol solution via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude polyester.
- Purify the product by column chromatography if necessary.

Protocol 3: Friedel-Crafts C-Acylation of an Aromatic Compound

This protocol outlines a general method for the Friedel-Crafts acylation of an aromatic compound, such as benzene, with **Azelaoyl chloride**.^{[6][7]}

Materials:

- **Azelaoyl chloride**
- Benzene (or other aromatic substrate)
- Anhydrous aluminum chloride ($AlCl_3$)
- Anhydrous dichloromethane (DCM)

- Concentrated hydrochloric acid (HCl)
- Ice

Equipment:

- Flame-dried round-bottom flask with a magnetic stirrer
- Reflux condenser with a drying tube
- Addition funnel
- Heating mantle

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous DCM.
- Cool the suspension in an ice bath.
- Slowly add **Azelaoyl chloride** (1 equivalent) dissolved in anhydrous DCM to the stirred suspension via an addition funnel.
- After the addition, add the aromatic substrate (2 equivalents), also dissolved in anhydrous DCM, dropwise.
- Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 30 minutes.
- After reflux, cool the reaction mixture and carefully pour it into a beaker containing a mixture of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the resulting diketone by column chromatography or recrystallization.

Applications in Drug Development

Azelaoyl chloride and its derivatives have potential applications in drug development, particularly in the synthesis of novel drug delivery systems and bioactive molecules.

Crosslinking Agent for Drug Delivery Nanoparticles

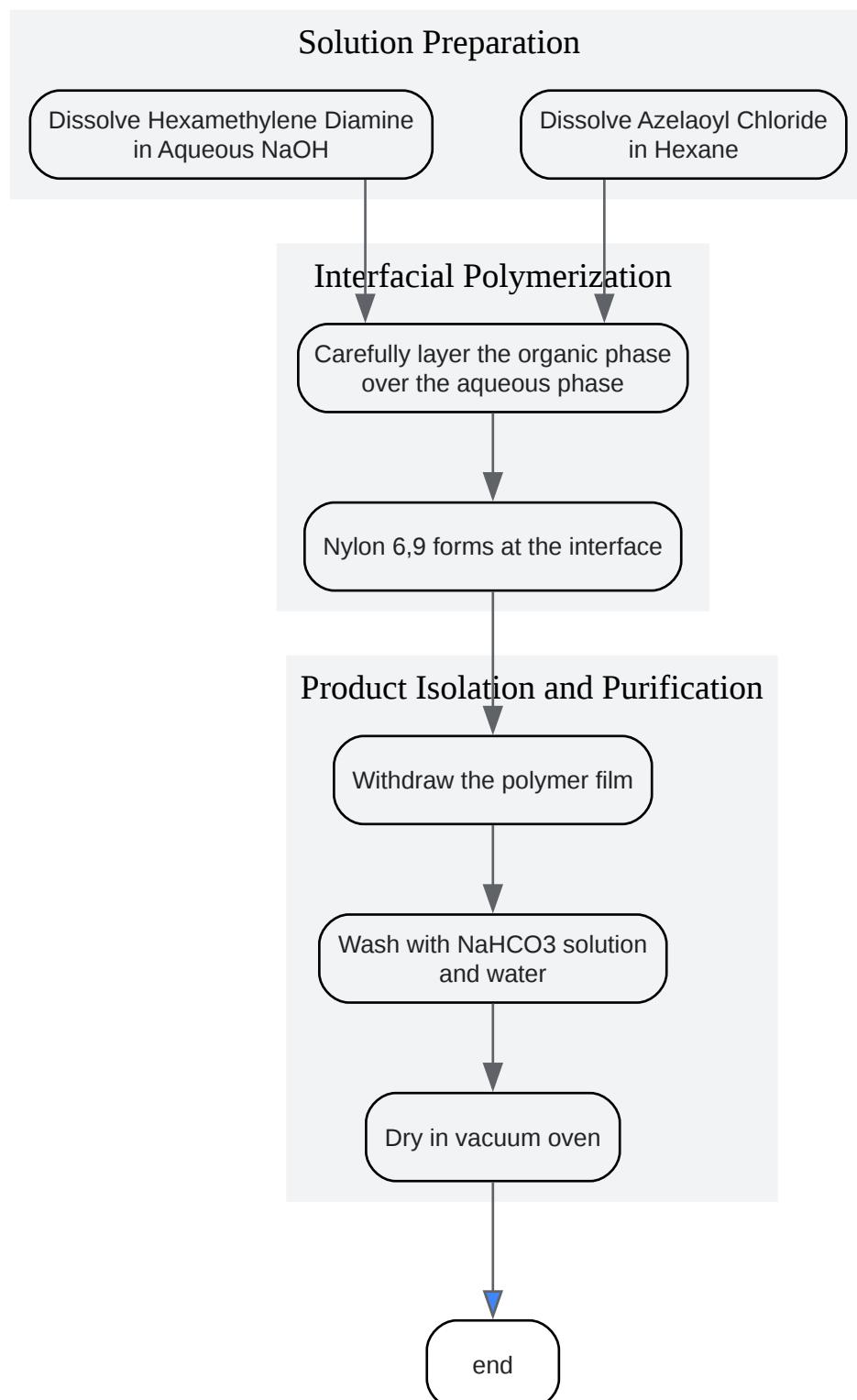
Azelaoyl chloride can be used as a crosslinking agent to create biodegradable nanogels for controlled drug release.^{[8][9][10]} The bifunctional nature of **Azelaoyl chloride** allows it to react with polymers containing nucleophilic groups (e.g., hydroxyl or amine groups), such as chitosan or modified polysaccharides, to form a crosslinked network.^[8] This network can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release.^[11]

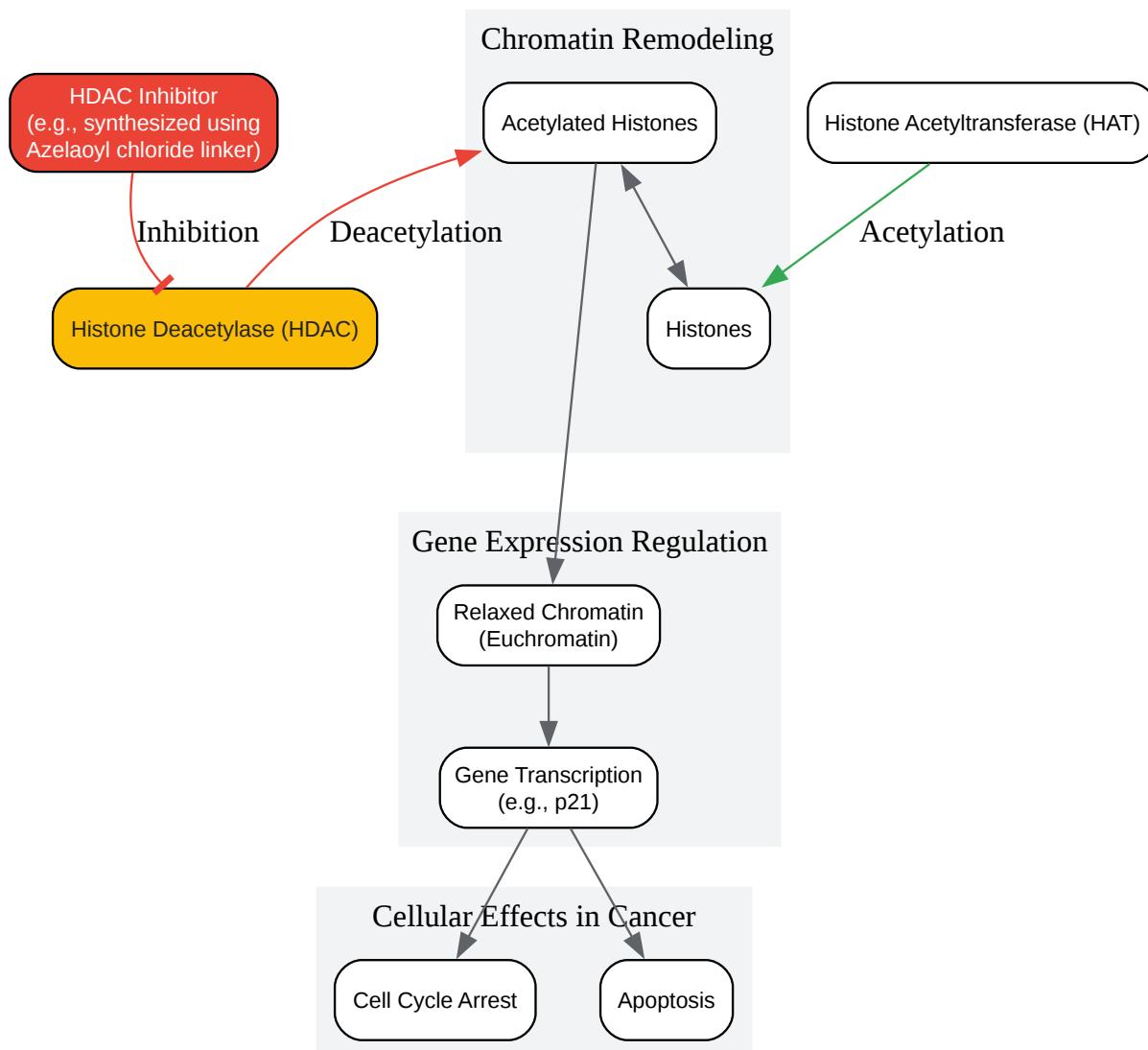
Synthesis of Bioactive Molecules: Histone Deacetylase (HDAC) Inhibitors

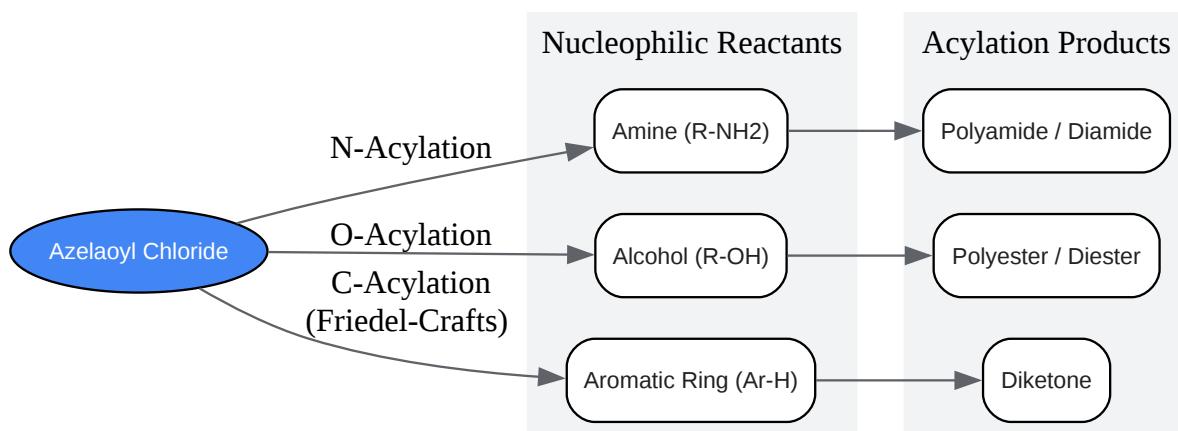
Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents that function by altering the acetylation state of histones, leading to changes in gene expression and inducing cell cycle arrest and apoptosis in tumor cells.^{[12][13]} Many HDAC inhibitors feature a zinc-binding group, a linker region, and a cap group. The linker region can be a flexible aliphatic chain, and **Azelaoyl chloride** can be a useful building block for introducing such a linker. For instance, one of the acyl chloride groups can react with a zinc-binding moiety (e.g., a hydroxamic acid precursor), and the other can be coupled to a cap group (e.g., an aromatic amine).

Visualizations

Experimental Workflow for Polyamide Synthesis







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